molecular formula C12H17Cl2N5S B4548101 [(4-chlorophenyl)methyl]({3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl})amine hydrochloride

[(4-chlorophenyl)methyl]({3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl})amine hydrochloride

Cat. No.: B4548101
M. Wt: 334.3 g/mol
InChI Key: DVDSQKJSBPAPOV-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring a tetrazole ring substituted with a methyl group at the 1-position, a propylthio linker, and a 4-chlorophenylmethyl amine moiety. Its molecular formula is C₁₂H₁₅ClN₅S·HCl, with a molecular weight of 332.7 g/mol. It is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN5S.ClH/c1-18-12(15-16-17-18)19-8-2-7-14-9-10-3-5-11(13)6-4-10;/h3-6,14H,2,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDSQKJSBPAPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCCCNCC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)methylsulfanyl]propyl})amine hydrochloride typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Sulfanyl Propyl Chain: The sulfanyl propyl chain is introduced via nucleophilic substitution reactions, often using thiol reagents.

    Coupling with the Chlorophenyl Group: The final step involves coupling the chlorophenyl group with the previously synthesized intermediate, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tetrazole ring or the chlorophenyl group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or alkyl halides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced tetrazole derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(4-chlorophenyl)methylsulfanyl]propyl})amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)methylsulfanyl]propyl})amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring and sulfanyl group are key functional groups that contribute to its activity.

Comparison with Similar Compounds

Comparison with [3-(4-Methyl-1,3-Thiazol-5-yl)Propyl]Amine Hydrochloride

  • Structure : The thiazole ring (a five-membered ring with sulfur and nitrogen) replaces the tetrazole in the target compound.
  • Key Differences :
    • Electronic Effects : Thiazole’s sulfur atom increases electron richness compared to the tetrazole’s nitrogen-dense ring, altering reactivity and binding interactions.
    • Solubility : The hydrochloride salt improves aqueous solubility in both compounds, but the thiazole’s lower polarity may reduce solubility compared to the tetrazole .
  • Applications : Both are intermediates, but the tetrazole’s higher nitrogen content may favor coordination chemistry or bioactivity in specific targets.

Comparison with [(3-Isobutyl-1,2,4-Oxadiazol-5-yl)Methyl]Methylamine Hydrochloride

  • Structure : Features an oxadiazole ring (two nitrogens, one oxygen) instead of tetrazole.
  • Key Differences :
    • Ring Basicity : Oxadiazole is less basic than tetrazole, affecting protonation states under physiological conditions.
    • Substituent Effects : The isobutyl group increases steric bulk and lipophilicity compared to the target’s propylthio linker .
  • Pharmacokinetics : The oxadiazole’s oxygen may enhance metabolic stability, whereas the tetrazole’s nitrogen-rich structure could influence enzymatic recognition.

Comparison with {[1-(4-Chlorophenyl)-1H-Tetrazol-5-yl]Methyl}Amine Hydrochloride

  • Structure : Shares the tetrazole and 4-chlorophenyl group but lacks the propylthio linker.
  • Molecular Weight: The target compound’s additional propylthio group increases its molecular weight by ~95 g/mol, affecting diffusion rates .

Comparison with ({3-[(4-Chlorophenyl)Methyl]-1,2,4-Oxadiazol-5-yl}Methyl)(Methyl)Amine

  • Structure : Oxadiazole replaces tetrazole, with a 4-chlorophenylmethyl group attached directly to the heterocycle.
  • Key Differences :
    • Hydrogen Bonding : Tetrazole’s four nitrogen atoms offer more hydrogen-bonding sites than oxadiazole, which may enhance target affinity.
    • Synthetic Routes : Oxadiazoles are typically synthesized via cyclization of acylhydrazides, whereas tetrazoles often require [2+3] cycloaddition reactions .

Data Table: Comparative Properties

Property Target Compound [3-(4-Methyl-1,3-Thiazol-5-yl)Propyl]Amine HCl [(3-Isobutyl-1,2,4-Oxadiazol-5-yl)Methyl]Methylamine HCl {[1-(4-Chlorophenyl)-1H-Tetrazol-5-yl]Methyl}Amine HCl
Molecular Formula C₁₂H₁₅ClN₅S·HCl C₇H₁₃ClN₂S C₆H₁₂ClN₃O C₈H₇ClN₄·HCl
Molecular Weight (g/mol) 332.7 216.7 201.6 229.1
Heterocycle Tetrazole Thiazole Oxadiazole Tetrazole
Key Functional Groups Propylthio, 4-Cl-Benzyl Thiazole, Propyl Isobutyl, Oxadiazole 4-Cl-Benzyl, Tetrazole
Solubility (HCl Salt) High Moderate Moderate High

Research Findings and Implications

  • Tetrazole vs.
  • Role of the Propylthio Linker : This moiety in the target compound introduces flexibility and sulfur-based reactivity (e.g., susceptibility to oxidation), which may influence metabolic pathways or stability in biological systems.
  • Chlorophenyl Substituent : Common across analogs, this group contributes to lipophilicity and π-π stacking interactions, but its position (directly on the heterocycle vs. via a linker) alters spatial orientation .

Biological Activity

The compound (4-chlorophenyl)methylamine hydrochloride is a complex organic molecule with potential biological activity. This article reviews its pharmacological properties, including antibacterial effects, enzyme inhibition, and receptor interactions.

  • Molecular Formula : C12H17Cl2N5S
  • Molecular Weight : 334.3 g/mol
  • CAS Number : 1050366-47-6

Antibacterial Activity

Research has shown that compounds similar to (4-chlorophenyl)methylamine exhibit significant antibacterial properties. For instance, synthesized derivatives have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The most active compounds in related studies presented IC50 values ranging from 0.63 to 6.28 µM against urease and acetylcholinesterase (AChE) enzymes .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound acts as an effective inhibitor of both AChE and urease. The IC50 values for these activities indicate a strong potential for therapeutic applications in conditions where these enzymes play critical roles. For example:

CompoundIC50 (µM)Enzyme Inhibition
7l2.14 ± 0.003AChE
7m0.63 ± 0.001Urease
7n2.17 ± 0.006AChE

These findings suggest that the compound could be developed as a new class of enzyme inhibitors for treating diseases linked to these enzymes.

Receptor Interaction

In studies focusing on receptor interactions, derivatives of the compound were evaluated for their effects on cannabinoid receptors (CB1). Negative allosteric modulation at CB1 receptors was observed, which could have implications in treating addiction and other neuropsychiatric disorders .

Case Studies

A notable study involved the synthesis of various analogs of (4-chlorophenyl)methylamine to explore structure-activity relationships (SAR). The introduction of different substituents significantly altered biological activity profiles:

  • Compounds with halogen substitutions showed enhanced potency.
  • Variations in the alkyl chain length affected the binding affinity to target enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-chlorophenyl)methyl]({3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl})amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(4-chlorophenyl)methyl]({3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl})amine hydrochloride

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